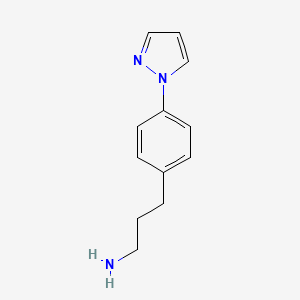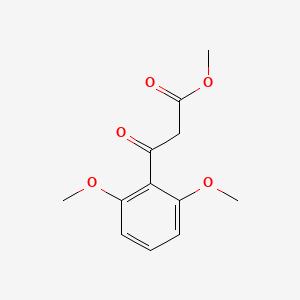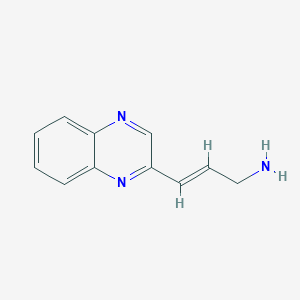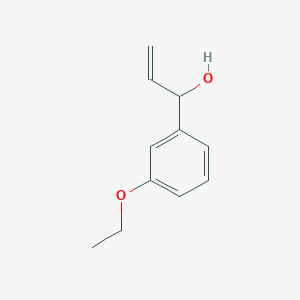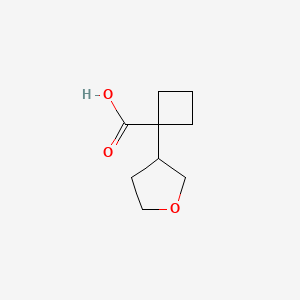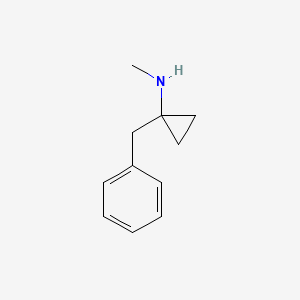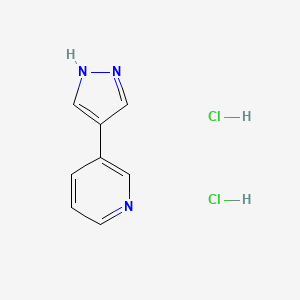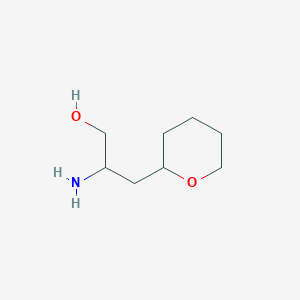
2-Amino-3-(tetrahydro-2h-pyran-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is an organic compound that features a tetrahydropyran ring attached to a propanol backbone with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with an appropriate amino alcohol under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. Additionally, the tetrahydropyran ring may interact with hydrophobic regions of proteins, affecting their conformation and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride: This compound has a similar structure but differs in the position of the tetrahydropyran ring and the presence of a hydrochloride group.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound features a hydroxylamine group instead of an amino group.
Uniqueness
2-Amino-3-(tetrahydro-2H-pyran-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-amino-3-(oxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-7(6-10)5-8-3-1-2-4-11-8/h7-8,10H,1-6,9H2 |
Clave InChI |
PTUBWMDHGLXCEL-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)CC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





